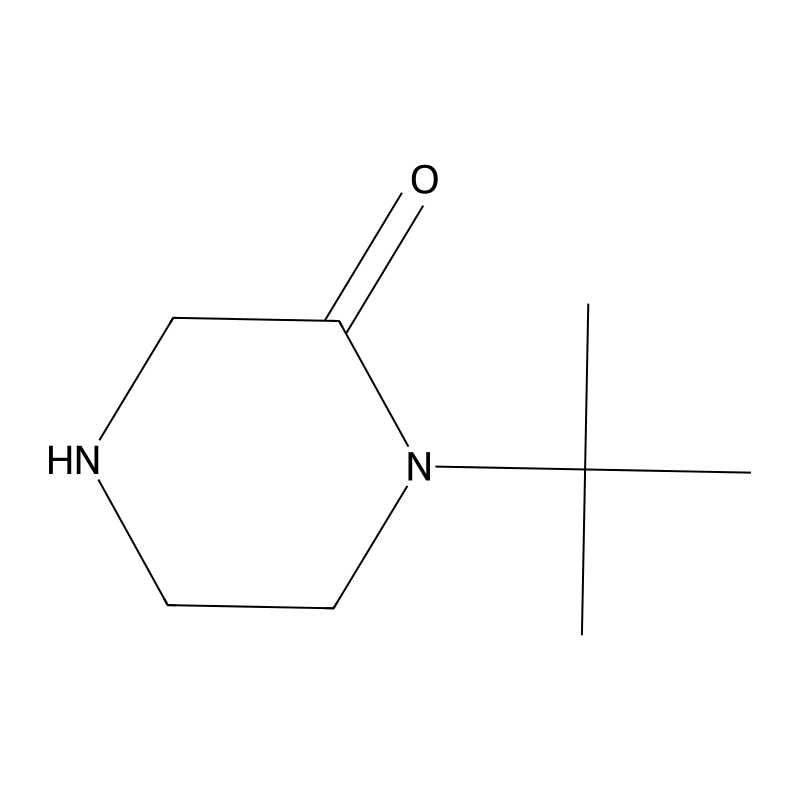

1-(tert-Butyl)piperazin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Further Exploration:

While information on 1-(tert-Butyl)piperazin-2-one itself is scarce, researchers might explore its structural similarity to other piperazine derivatives, which are known for diverse applications in various scientific fields:

- Medicinal Chemistry: Piperazine derivatives are prevalent in drug discovery due to their ability to interact with various biological targets. They can act as building blocks for designing new drugs or serve as starting materials for synthesizing other relevant molecules .

- Material Science: Specific piperazine derivatives are used in the development of functional materials, such as polymers and ionic liquids, due to their unique properties like tunable reactivity and hydrogen bonding capabilities .

- Catalysis: Piperazine-based molecules can be employed as catalysts in various chemical reactions, offering advantages like improved efficiency and selectivity .

1-(tert-Butyl)piperazin-2-one is a heterocyclic organic compound with the molecular formula C₈H₁₆N₂O. It features a piperazine ring substituted at the nitrogen atom with a tert-butyl group and a carbonyl group at the second position of the ring. This structural configuration contributes to its chemical reactivity and biological properties. The compound is known for its potential applications in medicinal chemistry and material science .

Not applicable as 1-Boc-piperazine is a building block for other molecules and doesn't have a specific biological function.

The reactivity of 1-(tert-Butyl)piperazin-2-one is influenced by the presence of both amine and carbonyl functional groups. Some notable reactions include:

- Acylation: The amine groups can react with acyl halides or acid anhydrides to form amides, enabling the introduction of various functional groups onto the piperazine ring .

- Alkylation: Reaction with alkyl halides allows for the substitution of hydrogen atoms on the amine groups with alkyl chains .

- N-Oxidation: This reaction involves oxidizing agents that convert piperazine into N-oxides, which can have distinct biological activities .

The synthesis of 1-(tert-Butyl)piperazin-2-one can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate amines and carbonyl precursors, cyclization can lead to the formation of piperazinones.

- Cascade Reactions: Recent advancements have introduced cascade reactions involving chloro allenylamide and primary amines to synthesize piperazinones efficiently .

- Metal-Catalyzed Transformations: Utilizing palladium catalysts can enhance yields in reactions involving aryl iodides and amines .

1-(tert-Butyl)piperazin-2-one has potential applications across various fields:

- Pharmaceuticals: As a building block for synthesizing drugs targeting neurological disorders.

- Materials Science: Utilized in developing polymers due to its ability to participate in radical polymerization processes .

- Catalysis: Piperazine-based compounds are explored for their catalytic properties in organic reactions.

Several compounds share structural similarities with 1-(tert-Butyl)piperazin-2-one. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| 1-(p-Chlorophenyl)piperazin-2-one | Substituted phenyl group at position 1 | Enhanced neuropharmacological activity |

| 1-(Cyclohexyl)piperazin-2-one | Cyclohexane ring substitution at position 1 | Distinct binding profiles |

| 1-(Phenethyl)piperazin-2-one | Phenethyl group at position 1 | Potential antidepressant properties |

These compounds exhibit varied biological activities and applications, highlighting the uniqueness of 1-(tert-Butyl)piperazin-2-one due to its specific tert-butyl substitution which influences both solubility and reactivity.